6-acetyl-2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Description
The compound is a complex organic molecule that likely contains a pyridine ring structure . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridine derivatives can be synthesized through various methods. For instance, one method involves the reaction of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with triethyl phosphite and some electrophilic reagents .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed various derivatives of tetrahydrothienopyridine and related structures to explore their antimicrobial and anti-inflammatory properties. For instance, Nallangi et al. (2014) synthesized twenty derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, evaluating their in vitro activity against Mycobacterium tuberculosis and cytotoxicity against RAW 264.7 cell lines. The study identified compounds with significant antimycobacterial activity, highlighting the potential of these derivatives in therapeutic applications (Nallangi et al., 2014).
Chemical Synthesis and Characterization
The synthesis of novel compounds based on the tetrahydrothienopyridine scaffold involves various chemical reactions to introduce different functional groups, aiming to enhance biological activity. This includes the development of antimicrobial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides by molecular modification of known antimycobacterial molecules, demonstrating a systematic approach to drug design (Nallangi et al., 2014).
Antimicrobial Activity
The antimicrobial activity of synthesized compounds is a key area of investigation. Studies have shown that specific derivatives exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests the relevance of these compounds in addressing bacterial infections and the potential for developing new antimicrobial agents (Nallangi et al., 2014).
Properties
IUPAC Name |
6-acetyl-2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-4-11-28-15-7-5-14(6-8-15)20(27)23-21-18(19(22)26)16-9-10-24(13(2)25)12-17(16)29-21/h5-8H,3-4,9-12H2,1-2H3,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYMIVADKDALBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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